

# Application Notes and Protocols: Disperse Blue 359 in Inkjet Printing

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## Compound of Interest

Compound Name: Disperse blue 359

Cat. No.: B1585479

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For Researchers, Scientists, and Material Development Professionals

These application notes provide a comprehensive overview of the use of C.I. **Disperse Blue 359** in inkjet printing applications, with a primary focus on textile printing on polyester fabrics. The information is curated for professionals in research and development.

## Overview of Disperse Blue 359

**Disperse Blue 359** is a synthetic anthraquinone dye valued for its brilliant blue hue and suitability for coloring hydrophobic fibers, most notably polyester.[1][2] Its chemical name is 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile.[3] As a non-ionic dye, it exhibits a strong affinity for polyester and its blends, allowing for effective binding and good fastness properties.[3] This dye is widely utilized in both transfer and direct inkjet printing technologies, offering a more environmentally conscious alternative to traditional dyeing methods by reducing water consumption and effluent.[3]

## Physicochemical Properties

Property	Value	Source
Chemical Formula	C17H13N3O2	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	62570-50-7	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Dark blue powder	<a href="#">[2]</a>
Molecular Weight	291.30 g/mol	<a href="#">[1]</a>

## Inkjet Ink Formulations

The formulation of a stable and reliable inkjet ink with disperse dyes is critical for optimal printing performance. The primary challenge lies in creating a stable dispersion of the water-insoluble dye particles. Key components of a water-based disperse dye ink include the colorant, a dispersing agent, humectants/wetting agents, a pH regulator, and deionized water.

**Table 1: Example Water-Based Ink Formulation for Direct-to-Textile Printing.**[\[6\]](#)[\[7\]](#)

Component	Function	Weight Percentage (wt%)
Disperse Blue 359	Colorant	0.3 - 15%
Dispersing Agent (e.g., TD-1109)	Prevents particle agglomeration	2 - 5%
Wetting Agent/Humectant (e.g., Diethylene Glycol, Ethylene Glycol)	Prevents nozzle clogging, controls drying	5 - 25%
Water-Based Polymers (e.g., PVA, Waterborne Polyester)	Viscosity modifier, improves fixation	As required
pH Regulator (e.g., Triethanolamine)	Stabilizes the dispersion	~0.05%
Organosilicon Defoamer	Reduces foam during ink production	~0.25%
Deionized Water	Solvent	30 - 80%

**Table 2: Example Sublimation Ink Formulation.[8]**

Component	Function	Weight Percentage (wt%)
Disperse Blue 359 (Sublimation Grade)	Colorant	25%
Dispersion Agent (NP-10)	Prevents particle agglomeration	2%
Organic Solvent (Glycerine)	Humectant, viscosity control	15%
Organic Solvent (Ethylene Glycol Methyl Ether)	Co-solvent, aids in jetting	11%
Organic Solvent (Propylene Glycol)	Humectant	5%
Surfactant (Surfynol 604)	Reduces surface tension	0.5%
Surfactant (Surfynol 465)	Wetting agent	1%
Preservative (Proxel GXL)	Prevents microbial growth	0.1%
Deionized Water	Solvent	40.4%

## Key Ink Properties for Jetting Performance

For successful inkjet printing, the physical properties of the ink must be tightly controlled to ensure stable droplet formation and prevent nozzle clogging.

**Table 3: Typical Ink Properties for Disperse Blue 359 Inks.**

Property	Typical Range	Significance	Source
Viscosity (at 25°C)	2 - 5 mPa·s	Affects droplet velocity and satellite drop formation.	[6]
Surface Tension	30 - 40 mN/m	Influences droplet shape and wetting of the nozzle plate.	[6]
Particle Size (d50)	< 250 nm	Crucial to prevent nozzle clogging.	[7][8]
pH	7.0 - 9.0	Affects dispersion stability and component compatibility.	[9]

## Experimental Protocols

### Protocol for Preparation of Disperse Dye Paste

This protocol describes the initial step of reducing the particle size of the raw dye powder to create a stable concentrate.

Materials:

- **Disperse Blue 359** powder
- Dispersing agent (e.g., TD-1109)
- Diethylene glycol
- Deionized water
- Zirconia beads (0.4–0.6 mm diameter)

Equipment:

- Planetary ball mill

- Agate mortar

Procedure:

- Accurately weigh the components: 16.7 wt% **Disperse Blue 359**, 9.2 wt% dispersing agent, 16.7 wt% diethylene glycol, and 57.4 wt% deionized water.[\[6\]](#)[\[10\]](#)
- Combine all components in an agate mortar.
- Add 100 g of zirconia beads to the mixture.
- Perform grinding in a planetary ball mill at 800 rpm for 3 hours to achieve the desired particle size distribution.[\[6\]](#)[\[10\]](#)
- After milling, separate the dye paste from the zirconia beads.

## Protocol for Formulation of Final Ink

This protocol details the dilution and mixing of the dye paste to produce the final inkjet ink.

Materials:

- **Disperse Blue 359** paste (from Protocol 4.1)
- Water-based polymers (e.g., Polyvinyl alcohol - PVA)
- Ethylene glycol (EG)
- Organosilicon defoamer
- Triethanolamine (TEOA)
- Deionized water

Equipment:

- Magnetic stirrer
- Vacuum filtration system with a 0.22  $\mu\text{m}$  filter membrane

#### Procedure:

- In a beaker, combine the prepared disperse dye paste with the other ink components as per the formulation in Table 1.
- Mix the components under magnetic stirring at 1000 rpm at 25°C until a homogeneous dispersion is obtained.[\[6\]](#)[\[10\]](#)
- Filter the final ink using a vacuum pump through a 0.22 µm filter membrane to remove any remaining large particles or agglomerates.[\[6\]](#)[\[10\]](#)
- Characterize the ink for viscosity, surface tension, particle size, and pH to ensure it meets the specifications for the intended printer.

## Protocol for Direct Inkjet Printing and Fixation

This protocol outlines the process of printing on polyester fabric and the subsequent heat treatment to fix the dye.

#### Materials:

- Prepared **Disperse Blue 359** Ink
- Untreated polyester fabric

#### Equipment:

- Piezoelectric inkjet printer
- Heat press or laboratory steamer

#### Procedure:

- Load the prepared **Disperse Blue 359** ink into a compatible piezoelectric inkjet printer.
- Print the desired design onto the untreated polyester fabric.
- After printing, the fabric must undergo a heat fixation step to ensure the dye sublimates and diffuses into the polyester fibers.

- Heat Fixation: Place the printed fabric in a heat press or steamer at a temperature of 180-210°C for 60-120 seconds. The optimal temperature and time will depend on the specific fabric and ink formulation.
- After heat fixation, a washing step may be necessary to remove any unfixed dye and auxiliary chemicals, though some modern formulations aim for "washing-free" printing.[\[11\]](#)

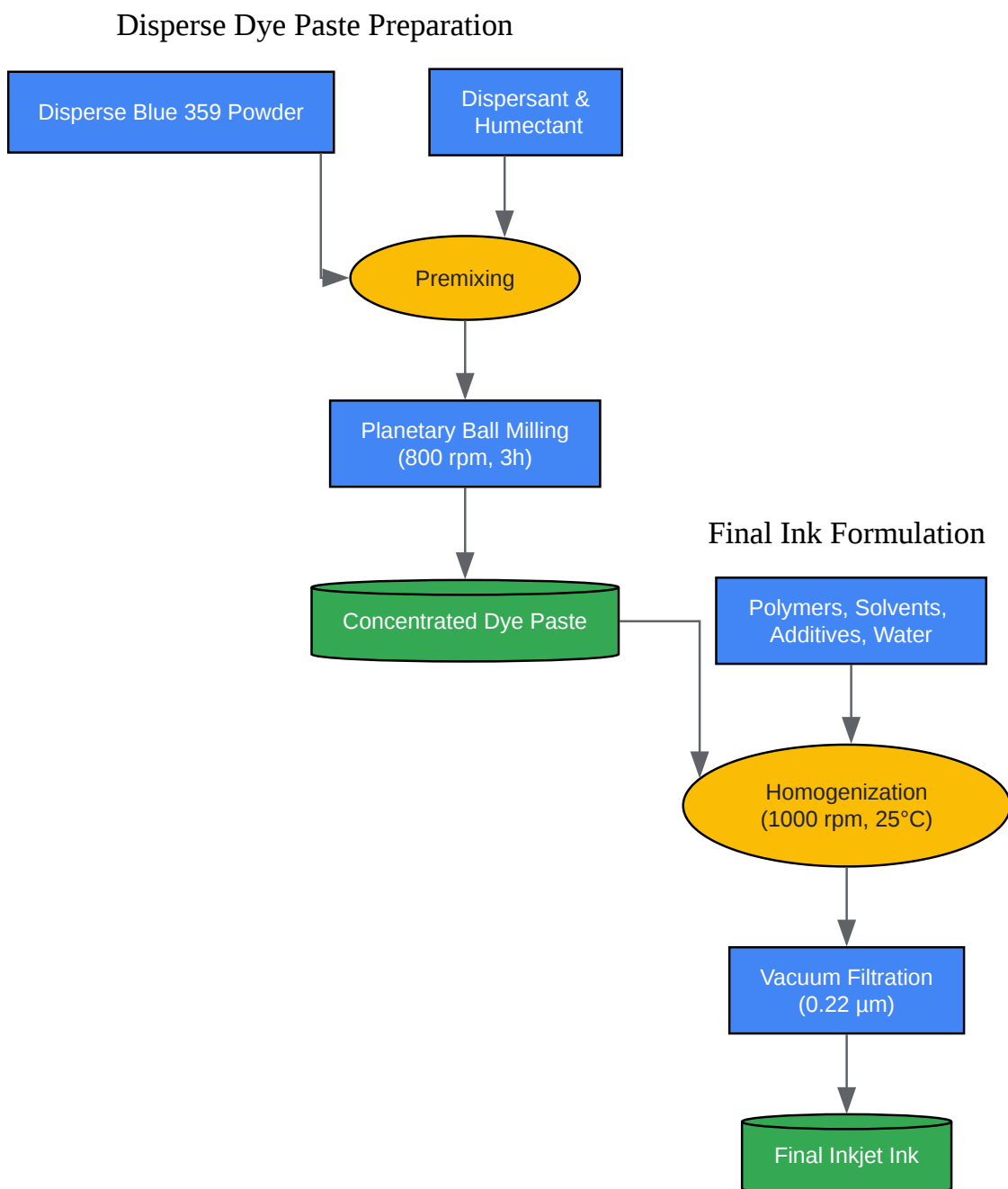
## Performance and Fastness Properties

The ultimate performance of the printed textile is determined by its color fastness—the resistance of the color to various environmental factors.

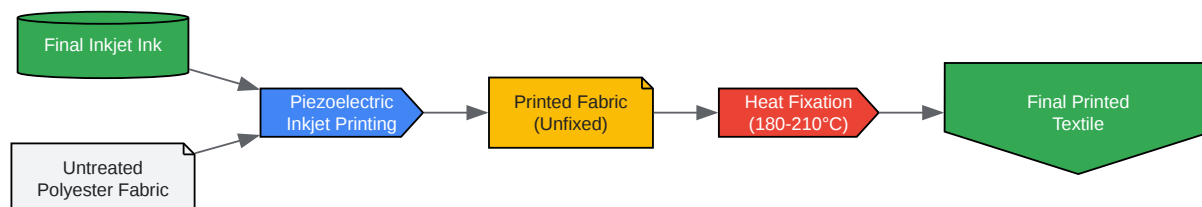
**Table 4: Color Fastness Properties of Disperse Blue 359 on Polyester.**[\[13\]](#)[\[14\]](#)

Fastness Test	ISO Standard	AATCC Standard	Rating (1-5, 5 is best)
Light Fastness	6	4	6
Washing Fastness (Fading)	5	4-5	5
Washing Fastness (Staining)	4-5	5	4-5
Sublimation Fastness	4-5	-	4-5
Rubbing Fastness	4-5	-	4-5
Perspiration Fastness (Fading)	5	5	5
Perspiration Fastness (Staining)	4-5	4-5	4-5

## Visualizations







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